1-Chloroisoquinoline (CAS 19493-44-8) is a highly activated, nitrogen-adjacent heteroaryl chloride that serves as a cornerstone electrophile in organic synthesis. Featuring a fused benzopyridine core with a reactive chlorine atom at the C1 position, it is predominantly utilized as a precursor for transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr) . In procurement contexts, it acts as the standard building block for synthesizing substituted isoquinolines, including active pharmaceutical ingredients (APIs), kinase inhibitors, and bidentate biisoquinoline ligands. Its physical form as a stable, low-melting solid or liquid (mp 31–36 °C) ensures straightforward handling and processability in both bench-scale and industrial workflows .
Attempting to substitute 1-chloroisoquinoline with other isoquinoline halides (such as 1-bromoisoquinoline) or positional isomers (like 3-chloroisoquinoline) fundamentally alters reaction kinetics, catalyst requirements, and regiocontrol. While bromides and iodides are traditionally favored in unoptimized palladium-catalyzed cross-couplings due to lower oxidative addition barriers, they suffer from poor atom economy, higher mass-based procurement costs, and an increased propensity for unwanted homocoupling side reactions[1]. Conversely, the chlorine atom at the C1 position of isoquinoline is strongly activated by the adjacent ring nitrogen, making it highly reactive toward SNAr and modern base-metal (Fe, Co) catalysis. Substituting with 3-chloroisoquinoline results in a near-total loss of this activation, rendering the electrophile inert under standard mild conditions and derailing sequential functionalization strategies [2].
In modern, sustainable cross-coupling protocols, 1-chloroisoquinoline demonstrates high reactivity with arylmagnesium reagents when catalyzed by inexpensive iron or cobalt salts. Studies show that 1-chloroisoquinoline undergoes complete cross-coupling with phenylmagnesium chloride using just 3 mol% FeBr3 or CoCl2 in as little as 5 to 15 minutes, delivering isolated yields of 88–90%[1] [2]. Crucially, this protocol suppresses the homocoupling side reactions often observed with heavier halides, yielding less than 1% biphenyl byproduct [2].
| Evidence Dimension | Reaction time and yield in Fe/Co-catalyzed Grignard coupling |
| Target Compound Data | 88–90% yield in 5–15 minutes (<1% homocoupling) |
| Comparator Or Baseline | 1-Bromoisoquinoline (prone to higher homocoupling under similar conditions) |
| Quantified Difference | Near-quantitative yield in <15 minutes with negligible homocoupling using base metals. |
| Conditions | 3 mol% FeBr3 or CoCl2, THF/tBuOMe solvent, room temperature to 25 °C. |
Allows manufacturers to replace expensive, toxic palladium catalysts with cheap iron or cobalt while maintaining rapid throughput and high product purity.
The position of the halogen on the isoquinoline ring dictates its utility in nucleophilic aromatic substitution (SNAr). The C1 position in 1-chloroisoquinoline is strongly activated by the adjacent nitrogen atom, allowing for smooth, high-yield displacement by amines, anilines, and thiolates under mild to moderate heating. In stark contrast, the C3 position lacks this direct resonance activation. Comparative chemical behavior demonstrates that while 1-chloroisoquinoline readily undergoes substitution and reductive dechlorination, 3-chloroisoquinoline is virtually inert under identical conditions, requiring highly forcing environments to react [1].
| Evidence Dimension | Susceptibility to nucleophilic attack and reductive cleavage |
| Target Compound Data | Rapid SNAr and complete reductive dechlorination at 170 °C |
| Comparator Or Baseline | 3-Chloroisoquinoline (inert to reduction at 170 °C and highly resistant to SNAr) |
| Quantified Difference | Binary reactivity difference (reactive vs. inert) under identical mild-to-moderate conditions. |
| Conditions | Standard SNAr with nucleophiles or reduction with HI/Red Phosphorus. |
Guarantees absolute regiocontrol when synthesizing complex multi-substituted APIs, preventing isomeric mixtures and costly separation steps.
For bulk procurement, the choice of halogen significantly impacts the mass efficiency of the synthetic route. 1-Chloroisoquinoline has a molecular weight of 163.60 g/mol, whereas 1-bromoisoquinoline weighs 208.05 g/mol. This means that 1-chloroisoquinoline provides approximately 27% more moles of the active isoquinoline electrophile per kilogram of procured material. When paired with modern, chloride-compatible catalyst systems, this mass advantage directly translates to lower raw material costs and reduced halogenated waste generation [1].
| Evidence Dimension | Molar throughput per kilogram of raw material |
| Target Compound Data | 6.11 moles of active electrophile per kg |
| Comparator Or Baseline | 1-Bromoisoquinoline (4.80 moles of active electrophile per kg) |
| Quantified Difference | 27.3% higher molar efficiency per unit mass for the chloride. |
| Conditions | Stoichiometric mass calculations for bulk procurement. |
Directly reduces raw material procurement costs and waste disposal expenses in large-scale manufacturing campaigns.
1,1'-Biisoquinolines are highly valuable C2-symmetric ligands for asymmetric catalysis. Synthesizing these via homocoupling of isoquinoline halides traditionally requires harsh conditions. However, 1-chloroisoquinoline can be homocoupled using modern Au-Pd nanochain networks in aqueous ethanol to yield the biisoquinoline in 77% yield under mild conditions [1]. In contrast, classical Ullmann coupling of 1-bromoisoquinoline requires extreme temperatures of 210–230 °C, which limits functional group tolerance and increases energy costs [1].
| Evidence Dimension | Homocoupling conditions and yield |
| Target Compound Data | 77% yield using Au-Pd nanochains in aqueous ethanol |
| Comparator Or Baseline | 1-Bromoisoquinoline (requires 210–230 °C for classical Ullmann coupling) |
| Quantified Difference | Achievement of high yields at near-ambient or refluxing solvent temperatures vs. >200 °C. |
| Conditions | Au-Pd nanochains, K2CO3, aqueous ethanol. |
Enables the synthesis of complex, thermally sensitive bidentate ligands without the energy-intensive and destructive conditions of classical Ullmann couplings.
Due to its high reactivity in SNAr, 1-chloroisoquinoline is a highly effective starting material for synthesizing 1-aminoisoquinoline derivatives, which are core scaffolds in numerous kinase inhibitors (e.g., RAF/MEK inhibitors) [1].
In process chemistry prioritizing green chemistry, 1-chloroisoquinoline is a preferred substrate for iron- and cobalt-catalyzed Kumada couplings, allowing the avoidance of toxic, expensive palladium and phosphine ligands[2].
It serves as an efficient precursor for the synthesis of 1,1'-biisoquinoline (biiq) ligands via mild homocoupling, supporting the development of novel transition-metal and photoredox catalysts [2].
Because the C1-chlorine is vastly more reactive than halogens at the C3 or C4 positions, 1-chloroisoquinoline is highly suitable for orthogonal, step-wise functionalization in complex natural product synthesis[1].
Irritant